Methyl 2-amino-4-(pyridin-2-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(pyridin-2-yl)butanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of butanoic acid, featuring an amino group and a pyridinyl group attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(pyridin-2-yl)butanoate typically involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amino acid derivative under controlled conditions. One common method involves the use of methylamine and a suitable esterification agent to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted butanoate compounds .
Scientific Research Applications
Methyl 2-amino-4-(pyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-amino-4-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)9(11)6-5-8-4-2-3-7-12-8/h2-4,7,9H,5-6,11H2,1H3 |
InChI Key |
CGQHWUOBJHJQJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=N1)N |
Origin of Product |
United States |
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